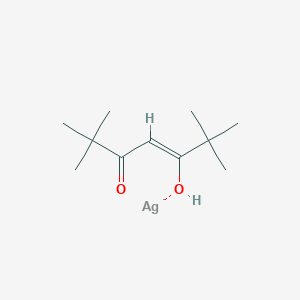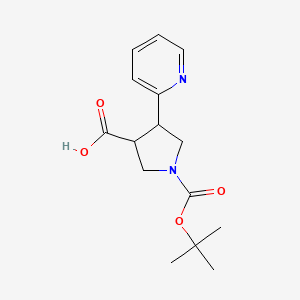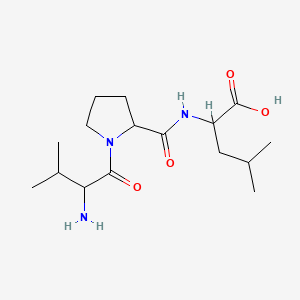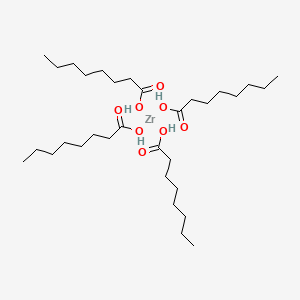
Zirconium octoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium octoate is an organometallic compound that consists of a central zirconium atom surrounded by eight octoate ligands. The octoate ligand typically refers to the octanoate ion, which is a carboxylate group derived from octanoic acid. This structure imparts unique characteristics to this compound, making it a valuable catalyst in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zirconium octoate involves the reaction of zirconium oxychloride with octanoic acid. The process typically includes the following steps :
Saponification: Octanoic acid is mixed with sodium hydroxide to form the sodium salt of octanoic acid.
Reaction with Zirconium Oxychloride: The sodium salt of octanoic acid is then reacted with zirconium oxychloride under controlled temperature conditions (90-95°C) to form this compound.
Purification: The product is purified through washing and distillation to remove any impurities.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring that the reaction conditions are mild and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Zirconium octoate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions.
Substitution: This compound can undergo substitution reactions, where the octoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Various organic ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products may include new organometallic complexes .
Scientific Research Applications
Zirconium octoate has a wide range of scientific research applications, including :
Chemistry: Used as a catalyst in polymerization reactions, olefin metathesis, and hydroamination.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of adhesives, coatings, and surface modifications.
Mechanism of Action
The mechanism of action of zirconium octoate involves its role as a catalyst in various chemical reactions. The zirconium atom forms strong coordination bonds with the octoate ligands, which enhances its stability and reactivity. In hydroamination reactions, for example, this compound promotes the addition of an amino group to an unsaturated carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to zirconium octoate include:
- Zirconium 2-ethylhexanoate
- Zirconium bis(2-ethylhexanoate)
- Zirconyl octoate
Uniqueness
This compound is unique due to its high stability, solubility in organic solvents, and versatility as a catalyst. Its ability to endure harsh chemical environments and high temperatures makes it particularly valuable in industrial applications .
Properties
Molecular Formula |
C32H64O8Zr |
|---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
octanoic acid;zirconium |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10); |
InChI Key |
NKWYNUVSOUOQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide](/img/structure/B13400412.png)
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13400419.png)
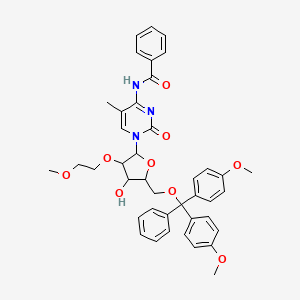
![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
![Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13400447.png)
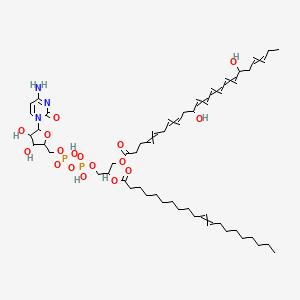
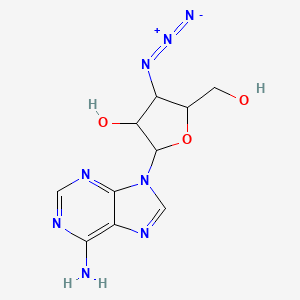
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
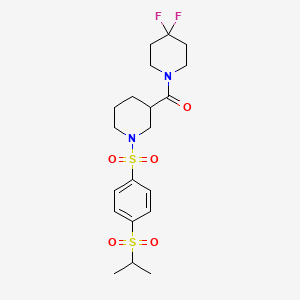

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
